N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide
Description
This compound is a structurally complex molecule featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a piperazine-1-carboxamide moiety bearing a 2-methoxyphenyl substituent. Its molecular formula is C₂₅H₃₀N₄O₅, and it combines multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-31-20-7-5-4-6-19(20)26-10-12-27(13-11-26)24(30)25-17-14-23(29)28(16-17)18-8-9-21(32-2)22(15-18)33-3/h4-9,15,17H,10-14,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLKVMSXFLILRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
This compound interacts with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The presence of the piperazine ring suggests potential interactions with serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders .
Antioxidant Activity
Research indicates that derivatives of piperazine compounds exhibit antioxidant properties by reducing reactive oxygen species (ROS) levels and protecting cells from oxidative stress. For instance, related compounds have demonstrated the ability to stabilize mitochondrial membrane potential and promote cell survival under oxidative conditions .
Neuroprotective Effects
Studies have shown that similar compounds can provide neuroprotection against neurodegenerative diseases by modulating pathways associated with oxidative stress and apoptosis. The compound's structural features may enhance its efficacy in protecting neuronal cells from damage caused by oxidative stress .
Anticancer Potential
The compound's activity against various cancer cell lines has been explored. For example, derivatives of piperazine have shown promising results in inhibiting the growth of prostate cancer cells by inducing apoptosis through specific receptor interactions . This suggests that this compound could be a candidate for further development as an anticancer agent.
Study 1: Neuroprotective Properties
In a study evaluating the neuroprotective effects of piperazine derivatives, it was found that certain compounds significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The most effective compound decreased ROS production and stabilized mitochondrial function, highlighting a potential mechanism for neuroprotection .
Study 2: Anticancer Activity
Another study investigated the effects of piperazine-based compounds on prostate cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through modulation of specific signaling pathways related to cell survival and death .
Scientific Research Applications
Mechanisms of Action
- Enzyme Inhibition : The compound is proposed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids like anandamide. This inhibition can increase endocannabinoid levels, potentially enhancing analgesic and anti-inflammatory effects.
- Antioxidative Properties : Similar compounds have demonstrated antioxidative effects by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial function, which may be beneficial in neurodegenerative diseases.
- Receptor Modulation : The structural features allow interaction with various receptors, potentially modulating neurotransmitter pathways related to pain and mood regulation.
Study 1: FAAH Inhibition and Pain Relief
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain responses in both acute and chronic pain scenarios. The compound was found to increase levels of anandamide, a key endocannabinoid involved in pain regulation, suggesting its potential as an analgesic agent.
Study 2: Antimicrobial Efficacy
Another investigation assessed the compound's antimicrobial properties against common pathogens. Results indicated effective inhibition of both Gram-positive and Gram-negative bacterial strains, suggesting its potential application in treating infections.
Summary of Research Findings
The following table summarizes the key findings from various studies regarding the applications of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide:
| Application | Findings |
|---|---|
| Pain Management | Significant reduction in pain responses; increased anandamide levels |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Effects | Reduced markers of inflammation in animal models |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs from the evidence:
Table 1: Structural and Functional Comparison
* Estimated based on molecular formula C₂₅H₃₀N₄O₅.
Key Observations
Substituent Effects on Pharmacokinetics: The 2-methoxyphenyl group in the target compound likely improves metabolic stability compared to the 4-nitrophenyl analog (CAS 877641-79-7), where the nitro group is prone to reduction .
Piperazine Modifications: Thiocarboxamide derivatives (e.g., CAS 701933-97-3) may exhibit altered binding kinetics compared to carboxamides due to sulfur’s polarizability . The 3,4-dimethoxyphenyl substitution on pyrrolidinone distinguishes the target compound from simpler piperazine derivatives, possibly enhancing selectivity for serotonin or dopamine receptors .
Synthetic Accessibility :
- Compounds with trifluoromethyl groups (e.g., CAS 856189-81-6 ) require specialized fluorination techniques, whereas methoxy-substituted analogs are synthetically more straightforward.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
